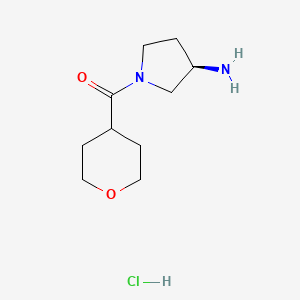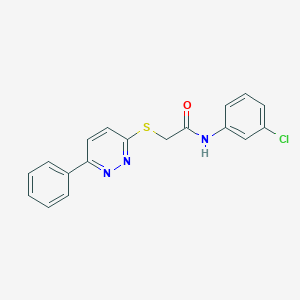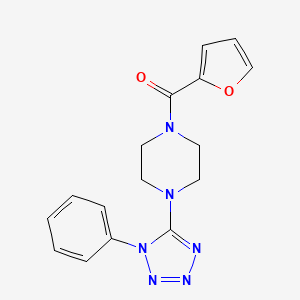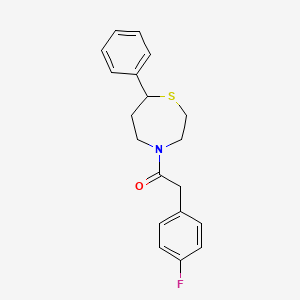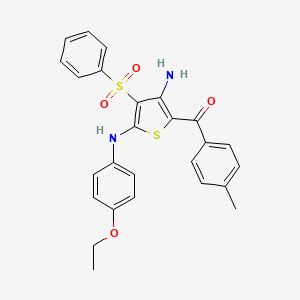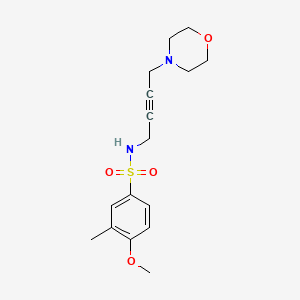![molecular formula C24H19NO4 B2555815 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 1993322-54-5](/img/structure/B2555815.png)
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of unnatural amino acid . It has a molecular weight of 341.36 . The IUPAC name for this compound is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxypropanoic acid .
Synthesis Analysis
The synthesis of this type of compound often involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 567.9°C at 760 mmHg . It is typically stored in a dry environment at a temperature between 2-8°C . The compound is a solid in its physical form .科学的研究の応用
Protection Group in Peptide Synthesis
The Fmoc group is widely utilized as a protection group for hydroxy-groups in peptide synthesis, allowing for the sequential addition of amino acids in solid-phase peptide synthesis. Gioeli and Chattopadhyaya (1982) demonstrated the use of the Fmoc group to protect hydroxy-groups in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various acid- and base-labile protecting groups and its convenient removal conditions (Gioeli & Chattopadhyaya, 1982). This finding has facilitated the development of more efficient and versatile approaches to peptide assembly, as further elaborated by Fields and Noble (2009), who reviewed the advancements in Fmoc solid phase peptide synthesis methodology, including the introduction of a variety of solid supports and understanding of solvation conditions (Fields & Noble, 2009).
Material Science
In material science, the Fmoc group has been applied in the development of novel materials with specific functions. For instance, Mellor and Chan (1997) described the use of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the synthesis of structurally diverse N-substituted hydroxamic acids, showcasing the group's role in facilitating chemical transformations for material development (Mellor & Chan, 1997).
Bioimaging
The Fmoc group has also found applications in bioimaging, where its derivatives are used for the synthesis of fluorescent probes. Morales et al. (2010) investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative for bioimaging, highlighting its potential for integrin imaging due to its high selectivity and fluorescence properties (Morales et al., 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)20-11-5-6-15-12-25(13-21(15)20)24(28)29-14-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-11,22H,12-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIITGNWUNQVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1993322-54-5 |
Source


|
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)



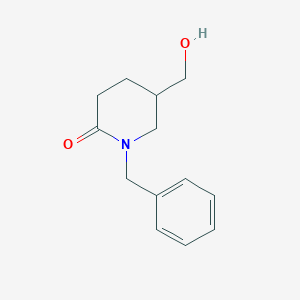
![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)
